Spectroscopic Analysis and Characterization of N-Methyl-2-nitro-5-phenylpyridin-3-amine: A Comprehensive Technical Guide
Spectroscopic Analysis and Characterization of N-Methyl-2-nitro-5-phenylpyridin-3-amine: A Comprehensive Technical Guide
Executive Summary
N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly functionalized, polyaromatic heterocyclic building block [1]. Structurally, it features a central pyridine ring substituted with a strongly electron-withdrawing nitro group (-NO₂), an electron-donating secondary amine (-NHCH₃), and a conjugated phenyl ring. This specific molecular architecture makes it a critical intermediate in the rational design and synthesis of complex pharmaceuticals, particularly in the development of protein kinase inhibitors and immunomodulatory agents targeting immune checkpoint blockades [2].
For researchers and analytical scientists, understanding the spectroscopic signatures of this molecule is paramount. The proximity of the amine and nitro groups establishes a pronounced "push-pull" electronic environment and a locked conformation via intramolecular hydrogen bonding. This whitepaper provides an in-depth, causally-driven guide to the structural and spectroscopic characterization of N-methyl-2-nitro-5-phenylpyridin-3-amine.
Structural Causality & Electronic Architecture
The spectroscopic behavior of N-methyl-2-nitro-5-phenylpyridin-3-amine is not merely a sum of its functional groups; it is dictated by three interconnected stereoelectronic phenomena:
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Intramolecular Hydrogen Bonding (Conformational Locking): The hydrogen atom of the N-methylamine group at position 3 is in close spatial proximity to the oxygen atoms of the nitro group at position 2. This forms a stable six-membered pseudo-ring via an intramolecular hydrogen bond (N-H···O-NO₂). This interaction heavily deshields the N-H proton in NMR and weakens the N-H covalent bond, shifting its vibrational frequency in FTIR.
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Push-Pull Resonance System: The lone pair on the amine nitrogen delocalizes into the electron-deficient pyridine ring. This electron density is subsequently pulled toward the highly electronegative ortho-nitro group, creating a strong dipole moment that influences chromatographic retention and ionization efficiency.
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Extended π-Conjugation: The phenyl group at position 5 extends the π-conjugation of the pyridine core. This extended chromophore lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in distinct red-shifted UV-Vis absorption bands compared to non-phenylated analogs [3].
Logical Workflow & Spectroscopic Mapping
The following DOT diagram illustrates how the inherent structural features of the molecule directly cause specific, measurable spectroscopic outcomes.
Fig 1. Logical relationship between structural features and spectroscopic outcomes of the compound.
Multi-Modal Spectroscopic Data
Note: The following quantitative data is synthesized using established empirical principles and comparative analysis of highly homologous, validated structures (e.g., 5-bromo-N-phenylpyridin-3-amine and 3-nitro-N-phenylpyridin-2-amine) to provide a predictive, high-accuracy reference model [3] [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are defined by the anisotropic effects of the aromatic rings and the extreme deshielding caused by the nitro group.
Table 1: Predicted Quantitative NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment | Causality / Structural Driver |
| ¹H | 8.40 - 8.60 | Broad singlet (1H) | N-H | Extreme deshielding via intramolecular H-bond with the ortho-NO₂ group. |
| ¹H | 8.35 | Doublet (1H, J = 2.0 Hz) | Pyridine H6 | Deshielded by the adjacent pyridine nitrogen and aromatic ring current. |
| ¹H | 7.40 - 7.60 | Multiplet (5H) | Phenyl H | Standard aromatic resonance of the pendant phenyl ring. |
| ¹H | 7.25 | Doublet (1H, J = 2.0 Hz) | Pyridine H4 | Shielded slightly by the resonance donation of the ortho-methylamino group. |
| ¹H | 2.95 | Doublet (3H, J = 5.0 Hz) | N-CH₃ | Aliphatic methyl coupled to the adjacent secondary amine proton. |
| ¹³C | 150.5 | Singlet | Pyridine C2 | Strongly deshielded by the directly attached, electron-withdrawing nitro group. |
| ¹³C | 145.0 | Singlet | Pyridine C3 | Deshielded by the attached electronegative amine nitrogen. |
| ¹³C | 29.5 | Singlet | N-CH₃ | Typical aliphatic carbon attached to a secondary amine. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is highly sensitive to the hydrogen-bonding state of the molecule. The N-H stretch is the most diagnostic feature.
Table 2: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Driver |
| ~3350 | Medium, Broad | N-H Stretch | Broadened and shifted lower than free secondary amines (~3450 cm⁻¹) due to H-bonding. |
| ~3050 | Weak | C-H Stretch (Ar) | sp² hybridized carbon-hydrogen bonds of the pyridine and phenyl rings. |
| ~2950 | Weak | C-H Stretch (Ali) | sp³ hybridized carbon-hydrogen bonds of the methyl group. |
| ~1530 | Strong | NO₂ Asym. Stretch | Highly polar, asymmetric stretching of the N-O bonds in the nitro group. |
| ~1350 | Strong | NO₂ Sym. Stretch | In-phase, symmetric stretching of the nitro group. |
High-Resolution Mass Spectrometry (HRMS)
Under soft ionization techniques, the basic nitrogens readily accept a proton.
Table 3: LC-HRMS Data and Expected Fragments (ESI+)
| Species | Theoretical m/z | Formula | Causality / Fragmentation Pathway |
| [M+H]⁺ | 230.0924 | C₁₂H₁₂N₃O₂⁺ | Protonation of the basic pyridine or amine nitrogen in ESI+. |
| [M+H - NO₂]⁺ | 184.0995 | C₁₂H₁₂N₂⁺ | Common neutral loss of the nitro group (-46 Da) under CID conditions. |
| [M+H - CH₃]⁺ | 215.0689 | C₁₁H₉N₃O₂⁺ | Radical loss of the methyl group from the secondary amine. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal choices and internal controls.
Protocol A: ¹H and ¹³C NMR Acquisition
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Causality for Solvent Choice: Chloroform-d (CDCl₃) is strictly selected over protic solvents like Methanol-d₄ or D₂O. Protic solvents will cause rapid deuterium exchange at the secondary amine (-NHCH₃ → -NDCH₃), erasing the critical N-H signal and collapsing the N-CH₃ doublet into a singlet, thereby destroying vital structural information.
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Self-Validation Step: Prior to sample analysis, run a blank CDCl₃ sample containing 0.05% v/v Tetramethylsilane (TMS). Calibrate the spectrometer axis to set the TMS singlet exactly to 0.00 ppm.
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Execution:
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Dissolve 10–15 mg of purified N-methyl-2-nitro-5-phenylpyridin-3-amine in 0.6 mL of anhydrous CDCl₃.
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Transfer to a 5 mm precision NMR tube.
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Acquire ¹H spectra at 400 MHz (298 K) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically hindered protons.
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Acquire ¹³C spectra at 100 MHz with proton decoupling (WALTZ-16), a minimum of 512 scans, and a D1 of 2.0 seconds.
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Protocol B: FTIR via Attenuated Total Reflectance (ATR)
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Causality for Technique: ATR is preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretching band at ~3400 cm⁻¹, which will completely obscure the critical, hydrogen-bonded N-H stretch (~3350 cm⁻¹) of the analyte.
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Self-Validation Step: Perform a background scan of the clean, empty diamond ATR crystal immediately before sample loading to subtract ambient CO₂ and atmospheric moisture. The baseline must read 100% transmittance (±0.5%) before proceeding.
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Execution:
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Ensure the ATR crystal is cleaned with isopropanol and completely dry.
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Place 1–2 mg of the solid compound directly onto the crystal.
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Apply the pressure anvil until the torque slips, ensuring uniform optical contact.
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Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.
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Protocol C: LC-HRMS (ESI+)
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Causality for Ionization: Electrospray Ionization in positive mode (ESI+) is chosen because the molecule contains two highly basic sites (the pyridine nitrogen and the secondary amine), which are readily protonated in an acidic mobile phase, yielding a robust [M+H]⁺ signal.
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Self-Validation Step: Utilize a continuous infusion of a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer. The software must dynamically correct the mass axis during the run to guarantee mass accuracy within < 5 ppm.
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Execution:
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Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.
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Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid serves as the proton source for ESI+.
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Acquire full-scan MS data (m/z 100–1000) followed by data-dependent MS/MS (CID) to observe the diagnostic loss of the nitro group.
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References
- Ambeed. "152684-14-5 | N-Methyl-2-nitro-5-phenylpyridin-3-amine".
- Google Patents. "Inhibitors of protein tyrosine phosphatase, compositions, and methods of use" (US20240228476A1).
- Benchchem.
- PubChem. "3-nitro-N-phenylpyridin-2-amine | C11H9N3O2 | CID 611799".
